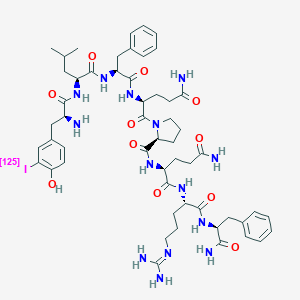
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline
Overview
Description
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline is a synthetic compound that combines an acridine moiety with a peptide chain. Acridine derivatives are known for their applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to intercalate into DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline typically involves the following steps:
Synthesis of the Acridine Derivative: The acridine moiety can be synthesized through various methods, including the cyclization of appropriate precursors.
Peptide Synthesis: The peptide chain (glycyl-histidyl-lysyl-glycyl) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.
Coupling Reaction: The acridine derivative is then coupled with the peptide chain using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the acridine ring or the peptide chain.
Substitution: Substitution reactions can occur on the acridine ring or the peptide chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of acridine N-oxide derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe for studying DNA interactions.
Medicine: Potential anticancer agent due to its ability to intercalate into DNA.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves:
DNA Intercalation: The acridine moiety intercalates into DNA, disrupting its structure and function.
Peptide Interaction: The peptide chain may interact with specific proteins or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine derivative used as an anticancer agent.
Peptide-Acridine Conjugates: Other compounds that combine peptides with acridine moieties.
Uniqueness
4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline is unique due to its specific peptide sequence and the combination of acridine with a peptide chain, which may confer unique biological properties and applications.
Properties
IUPAC Name |
(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRPMUOLJFLMT-WVQMWBIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923643 | |
| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121034-91-1 | |
| Record name | 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
